molecular formula C16H9F3N2O3S B4180490 N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide

N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide

Cat. No.: B4180490
M. Wt: 366.3 g/mol
InChI Key: SNKQVRCFLFDHKA-UHFFFAOYSA-N
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Description

N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a nitro group and a trifluoromethyl group on the phenyl ring. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Nitro and Trifluoromethyl Groups: The phenyl ring is functionalized with nitro and trifluoromethyl groups using nitration and trifluoromethylation reactions, respectively.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the benzothiophene derivative and an amine source.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Flutamide: A non-steroidal anti-androgen with a similar trifluoromethyl group.

    Sorafenib: A kinase inhibitor with a trifluoromethyl-substituted phenyl ring.

    Bicalutamide: Another anti-androgen with structural similarities.

Uniqueness

N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide is unique due to its benzothiophene core combined with nitro and trifluoromethyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2O3S/c17-16(18,19)12-7-9(21(23)24)5-6-13(12)20-15(22)11-8-25-14-4-2-1-3-10(11)14/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKQVRCFLFDHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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